N-piperidin-4-ylthiophene-3-carboxamide
Description
N-Piperidin-4-ylthiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene ring linked to a piperidine moiety via a carboxamide group. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol (base form, CAS: 1097781-87-7) . The hydrochloride salt form (CAS: 1185314-33-3) is also documented, though discrepancies exist in its reported molecular formula (e.g., C₁₀H₁₅ClN in vs. C₁₀H₁₄N₂OS·HCl inferred from the base compound) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting neurological and metabolic disorders due to its dual heterocyclic architecture .
Properties
IUPAC Name |
N-piperidin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h3,6-7,9,11H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPBUPPSKDVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-4-ylthiophene-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Coupling of Piperidine and Thiophene Rings: The final step involves coupling the piperidine ring with the thiophene ring through a carboxamide linkage. This can be achieved using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-piperidin-4-ylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-piperidin-4-ylthiophene-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: Its unique structural properties make it useful in the development of novel materials.
Biological Studies: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of N-piperidin-4-ylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Molecular Formula : C₁₃H₁₅F₃N₂O
- Molecular Weight : 272.27 g/mol
- Key Features: Replaces the thiophene ring with a trifluoromethylphenyl group.
- Applications : Likely explored in CNS drug development due to its lipophilic profile.
N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide Hydrochloride
- CAS : 1220035-36-8
- Key Features : Incorporates a pyridinylmethyl group instead of thiophene. The pyridine ring introduces basicity, which may alter solubility and binding interactions in biological systems .
Structural Implications
Thiophene Carboxamide Analogs
N-Methoxy-N,5-dimethylthiophene-2-carboxamide
- Molecular Formula: C₈H₁₁NO₂S
- Molecular Weight : 185.25 g/mol (CAS: 132960-12-4)
- Key Features: Substituted at the thiophene-2-position with methoxy and methyl groups.
Pyrimidine-Thiophene Hybrids
- Examples: (S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide 2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
- Key Features : Integration of pyrimidine and thiophene moieties expands hydrogen-bonding capacity, often targeting kinase enzymes .
Biological Activity
N-piperidin-4-ylthiophene-3-carboxamide, also known as N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride, is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.79 g/mol. The compound features a piperidine ring connected to a thiophene ring via a carboxamide linkage, which is crucial for its biological activity. The structure allows for interactions with various biological targets, influencing cellular processes and signaling pathways.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The piperidine component is known for its ability to interact with various receptors in the central nervous system, potentially leading to analgesic effects similar to opioid derivatives.
- Enzyme Modulation : The compound can influence the activity of enzymes involved in metabolic pathways, suggesting a role in modulating biochemical reactions.
- Cell Signaling Pathways : It has been shown to affect gene expression and cellular metabolism by modulating cell signaling pathways.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, indicating potential applications in treating infections.
Antitumor Activity
Preliminary data suggest that this compound may have antitumor properties. Studies involving cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic and anti-inflammatory effects. Its ability to modulate pain signaling pathways suggests that it could provide pain relief without the risks associated with traditional opioids.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) indicating potency. |
| Study 2 | Antitumor Effects | In vitro studies showed inhibition of cancer cell proliferation and induction of apoptosis. |
| Study 3 | Analgesic Properties | Modulated receptor activity similar to opioid analgesics, indicating potential for pain management. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
